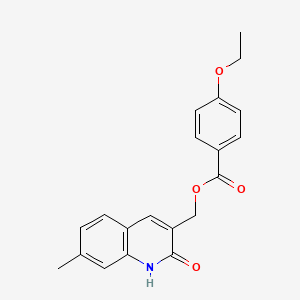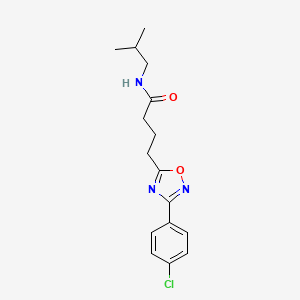
4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system, which recognizes and responds to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines and chemokines, which play important roles in host defense against infections but also contribute to the development of various inflammatory diseases. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.
科学研究应用
Antitumor Activity
The compound’s unique structure and functional groups make it a potential candidate for antitumor research. Researchers have investigated its effects on tumor cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate its precise antitumor mechanisms and potential clinical applications .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Preliminary studies suggest that 4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide may exhibit anti-inflammatory effects by modulating key pathways. Researchers have examined its impact on pro-inflammatory cytokines, NF-κB signaling, and COX-2 expression. Future investigations may reveal its therapeutic potential in inflammatory disorders .
Antiviral Activity
Viruses pose significant global health challenges. Some studies have explored the compound’s antiviral properties, particularly against RNA viruses. Researchers have investigated its effects on viral replication, entry, and protein synthesis. While promising, further studies are necessary to validate its efficacy against specific viral strains .
Antioxidant Capacity
Oxidative stress contributes to aging and various diseases. 4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been evaluated for its antioxidant potential. Researchers have assessed its ability to scavenge free radicals, protect cellular components, and mitigate oxidative damage. Understanding its antioxidant mechanisms could lead to therapeutic applications .
Antidiabetic Effects
Given the rising prevalence of diabetes, compounds with antidiabetic properties are of great interest. Some studies have investigated the impact of this compound on glucose metabolism, insulin sensitivity, and pancreatic β-cell function. While early findings are promising, rigorous clinical trials are needed to validate its role in diabetes management .
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates novel antimicrobial agents. Researchers have explored the antibacterial effects of 4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide against both Gram-positive and Gram-negative strains. Mechanistic studies have focused on cell membrane disruption, inhibition of essential enzymes, and bacterial growth suppression. Future research may uncover its potential as an alternative antibacterial agent .
属性
IUPAC Name |
4-tert-butyl-N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-27(2,3)22-15-13-19(14-16-22)26(31)29(23-10-5-4-6-11-23)18-21-17-20-9-7-8-12-24(20)28-25(21)30/h7-9,12-17,23H,4-6,10-11,18H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECBAGBDPRDRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-cyclohexyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)




